4,4'-dioctadecyloxyazoxybenzene
Overview
Description
4,4’-Dioctadecyloxyazoxybenzene is a compound belonging to the class of azobenzenes, which are characterized by the presence of a diazo group (-N=N-) linking two phenyl rings. This compound is particularly notable for its long alkyl chains attached to the phenyl rings, which impart unique physical and chemical properties. Azobenzenes are widely studied for their photoresponsive behavior, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-dioctadecyloxyazoxybenzene typically involves the following steps:
Diazotization: Aniline derivatives are first diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenol derivatives to form azobenzene intermediates.
Alkylation: The azobenzene intermediates are alkylated using octadecyl bromide in the presence of a base such as potassium carbonate to introduce the long alkyl chains.
Industrial Production Methods: Industrial production of 4,4’-dioctadecyloxyazoxybenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dioctadecyloxyazoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of hydrazo compounds.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using concentrated sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
4,4’-Dioctadecyloxyazoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and light-driven molecular machines.
Biology: Investigated for its potential in controlling biological processes through light-induced conformational changes.
Medicine: Explored for use in photopharmacology, where light can be used to activate or deactivate drugs in a controlled manner.
Industry: Utilized in the development of smart materials, such as photochromic lenses and light-responsive coatings.
Mechanism of Action
The mechanism of action of 4,4’-dioctadecyloxyazoxybenzene is primarily based on its ability to undergo reversible photoisomerization between the trans and cis forms. This photoisomerization alters the compound’s physical and chemical properties, enabling it to interact with various molecular targets and pathways. In biological systems, this can lead to changes in protein conformation and activity, influencing cellular processes.
Comparison with Similar Compounds
Azobenzene: The parent compound of 4,4’-dioctadecyloxyazoxybenzene, lacking the long alkyl chains.
Disperse Orange 3: A commercially important azobenzene dye used in textile industries.
Methyl Red: An azobenzene derivative used as a pH indicator.
Uniqueness: 4,4’-Dioctadecyloxyazoxybenzene is unique due to its long alkyl chains, which enhance its solubility in nonpolar solvents and its ability to form organized structures such as liquid crystals. This makes it particularly valuable in the development of advanced materials with tailored properties.
Properties
IUPAC Name |
(4-octadecoxyphenyl)-(4-octadecoxyphenyl)imino-oxidoazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-52-47-39-35-45(36-40-47)49-50(51)46-37-41-48(42-38-46)53-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43-44H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEZQMSYEDUZOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCCCCCCCCCCC)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608402 | |
Record name | 1-(Octadecyloxy)-4-{(Z)-[4-(octadecyloxy)phenyl]-NNO-azoxy}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24387-70-0 | |
Record name | 1-(Octadecyloxy)-4-{(Z)-[4-(octadecyloxy)phenyl]-NNO-azoxy}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.